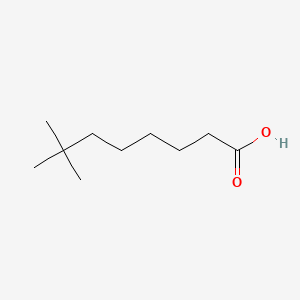
1-chloro-3-cyclopropylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-cyclopropylpropan-2-one is an organic compound with the molecular formula C6H9ClO and a molecular weight of 132.59 g/mol. This compound features a chloro group attached to the second carbon of a three-carbon chain, which also contains a cyclopropyl group at the third carbon. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropylpropan-2-one can be synthesized through several methods, including:
Halogenation: Starting from cyclopropylpropanone, the compound can be halogenated using chlorine in the presence of a suitable catalyst.
Grignard Reaction: Reacting cyclopropylmagnesium chloride with ethyl formate followed by hydrolysis can yield the desired compound.
Oxidation: Cyclopropylpropane can be oxidized using specific oxidizing agents to introduce the keto and chloro functionalities.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various nucleophilic substitution products, depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-cyclopropylpropan-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceuticals and drug discovery.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-chloro-3-cyclopropylpropan-2-one exerts its effects depends on the specific application. In general, the compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or chemical syntheses.
Comparison with Similar Compounds
1-Chloro-3-cyclopropylpropan-2-one is similar to other chlorinated ketones and cyclopropyl-containing compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
1-chloro-2-propanone: Lacks the cyclopropyl group.
3-cyclopropylpropan-2-one: Lacks the chloro group.
1-chloro-3-methylpropan-2-one: Contains a methyl group instead of a cyclopropyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
1190362-19-6 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



